4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl fluoranesulfonate
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Overview
Description
4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl fluoranesulfonate is an organic compound that features a phenyl ring substituted with a 5-methyl-1,2,4-oxadiazole moiety and a fluoranesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl fluoranesulfonate typically involves the following steps:
Formation of the 5-methyl-1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile oxide with a suitable amidoxime under controlled conditions.
Attachment of the phenyl ring: The oxadiazole ring is then coupled with a phenyl derivative through a substitution reaction.
Introduction of the fluoranesulfonate group: The final step involves the sulfonation of the phenyl ring with fluoranesulfonic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl fluoranesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl fluoranesulfonate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound is studied for its potential use in the development of high-energy materials and explosives.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl fluoranesulfonate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxadiazole ring but has a furazan moiety instead of a phenyl ring.
5-(4-fluorophenyl)-1,2,4-oxadiazole: Similar in structure but with a fluorophenyl group instead of a methyl-substituted oxadiazole.
Uniqueness
4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl fluoranesulfonate is unique due to the presence of both the oxadiazole ring and the fluoranesulfonate group, which confer distinct chemical and physical properties. This combination makes it particularly useful in applications requiring specific reactivity and stability .
Properties
CAS No. |
2378501-86-9 |
---|---|
Molecular Formula |
C9H7FN2O4S |
Molecular Weight |
258.2 |
Purity |
95 |
Origin of Product |
United States |
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